

Technical Guide: Characterization of 1H,1H,2H,2H-Perfluorohexyl Iodide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,1,1,2,2,3,3,4,4-Nonafluoro-6-
iodohexane

Cat. No.: B1346582

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization data for 1H,1H,2H,2H-Perfluorohexyl iodide (CAS No. 2043-55-2). The information is compiled to assist in the evaluation and application of this compound as a key intermediate in the synthesis of fluorinated materials.

Chemical and Physical Properties

1H,1H,2H,2H-Perfluorohexyl iodide is a polyfluorinated iodoalkane, notable for its use as a precursor in the production of fluorotelomer alcohols, olefins, and acrylate monomers.^[1] It is typically a colorless to pale red or yellowish liquid.^{[2][3]}

The following table summarizes the key physical and chemical properties of 1H,1H,2H,2H-Perfluorohexyl iodide.

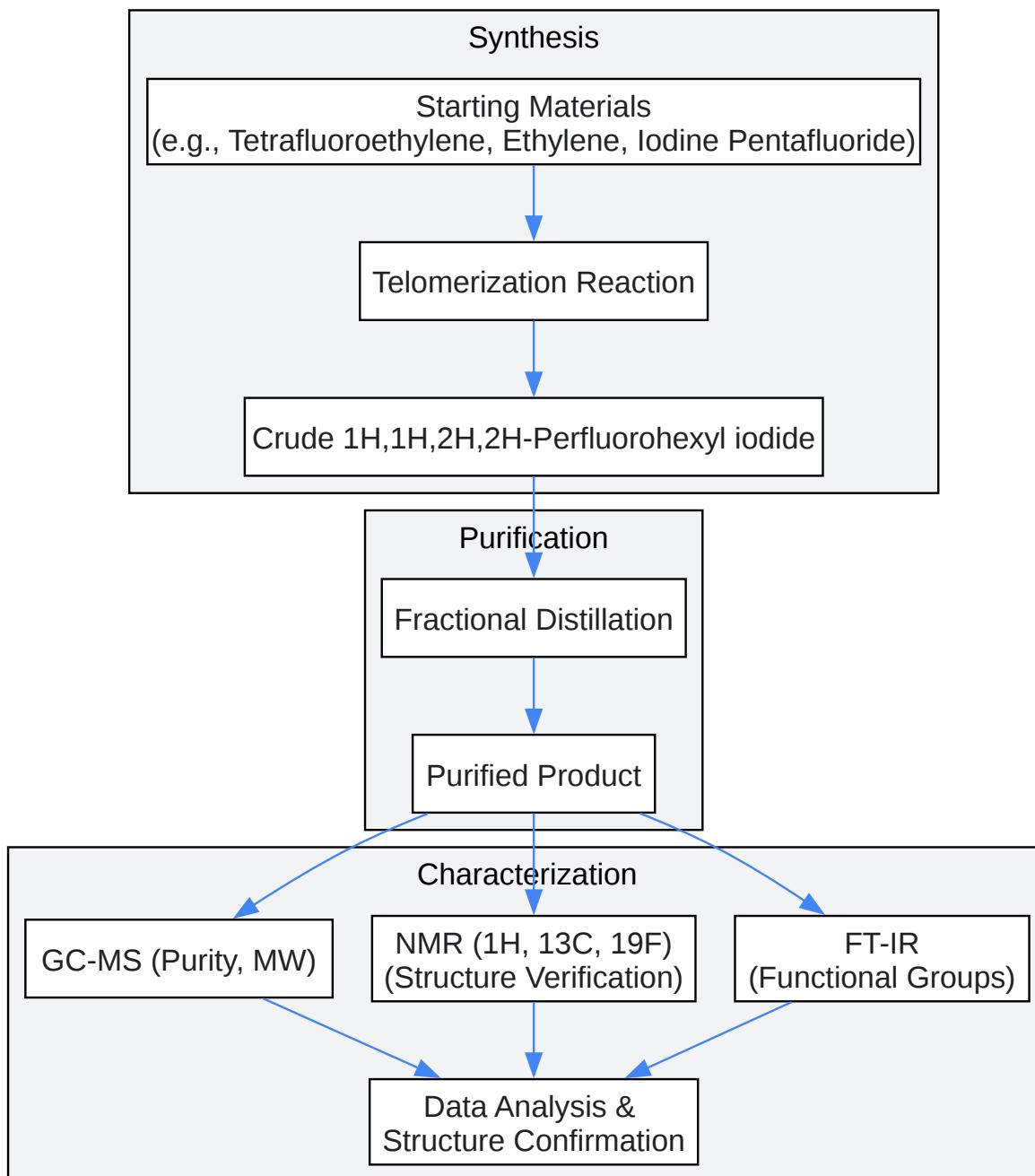
Property	Value	Source(s)
CAS Number	2043-55-2	[2]
Molecular Formula	C ₆ H ₄ F ₉ I	[2] [4]
Molecular Weight	373.99 g/mol	[3]
Appearance	Colorless to pale red/yellowish liquid	[2] [3]
Density	1.94 g/mL at 20 °C	[1] [3]
Boiling Point	126-138 °C	[2] [3]
Melting Point	-25 °C	[2] [3]
Refractive Index	1.37 at 20 °C	[3]
Purity	>95% (GC) or >99.0% (GC)	[2]
Solubility	Insoluble in water	[3]

Safety and Handling

1H,1H,2H,2H-Perfluorohexyl iodide is classified as a hazardous substance.

Hazard Information	Description	Precautionary Statements	Source(s)
GHS Classification	<p>Skin</p> <p>Corrosion/Irritation</p> <p>Category 2, Serious</p> <p>Eye Damage/Eye Irritation Category 2, Specific Target Organ</p> <p>Toxicity - Single Exposure (Respiratory Tract Irritation)</p> <p>Category 3, Hazardous to the Aquatic Environment</p> <p>Long-Term Hazard Category 2.</p>	<p>Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335). Toxic to aquatic life with long lasting effects (H411).</p>	[2][4]
Handling	<p>Avoid all personal contact, including inhalation. Use in a well-ventilated area.</p> <p>Wear protective gloves, clothing, and eye/face protection.</p> <p>Wash hands thoroughly after handling. Keep containers securely sealed when not in use.</p>	<p>P261, P264, P271, P273, P280</p>	[2][4]
Storage	<p>Store in a dry, cool, and well-ventilated place (2-8°C). Keep container tightly closed and protected from light and heat.</p>	<p>Store in a well-ventilated place. Keep container tightly closed.</p>	[3][5]

First Aid


If on skin: Wash with plenty of water. If irritation occurs, get medical advice. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

P302+P352,
P305+P351+P338

[2]

Synthesis and Characterization Workflow

The general process for the synthesis and characterization of 1H,1H,2H,2H-Perfluorohexyl iodide is outlined in the workflow diagram below. The synthesis is typically achieved through a telomerization process.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and characterization of $1H,1H,2H,2H$ -Perfluorohexyl iodide.

Experimental Protocols

Detailed spectral data such as specific chemical shifts and peak assignments for 1H,1H,2H,2H-Perfluorohexyl iodide are not readily available in the public domain. The following sections provide generalized experimental protocols that can be adapted for the characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of 1H,1H,2H,2H-Perfluorohexyl iodide and confirming its molecular weight.

- **Instrumentation:** A standard GC-MS system, such as an Agilent 6890/5973N or similar, can be used.
- **Column:** A VF-624MS column (30m x 0.25mm, 1.4 μ m film) or equivalent is suitable for separating fluorinated compounds.[\[5\]](#)
- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate or methanol. The concentration should be within the linear range of the instrument.
- **GC Conditions (Example):**
 - **Injector Temperature:** 150°C[\[5\]](#)
 - **Injection Mode:** Splitless[\[5\]](#)
 - **Carrier Gas:** Helium at a constant flow rate of 1.2 mL/min[\[5\]](#)
 - **Oven Temperature Program:** Initial temperature of 35°C for 2 minutes, ramp at 5°C/min to 150°C, then ramp at 25°C/min to 280°C and hold for 5 minutes.[\[5\]](#)
- **MS Conditions:**
 - **Ionization Mode:** Electron Impact (EI)
 - **Scan Range:** m/z 40–550[\[5\]](#)

- Transfer Line Temperature: 280°C[5]
- Data Analysis: Purity is determined by calculating the peak area of the analyte as a percentage of the total peak area in the chromatogram. The mass spectrum should confirm the molecular weight of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (^1H , ^{13}C , and ^{19}F) is essential for the structural elucidation of 1H,1H,2H,2H-Perfluorohexyl iodide.

- Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of detecting ^1H , ^{13}C , and ^{19}F nuclei.
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 or acetone- d_6) in a 5 mm NMR tube.
- ^1H NMR: The proton spectrum will show signals corresponding to the two methylene ($-\text{CH}_2-$) groups. The chemical shifts and coupling patterns will be influenced by the adjacent iodine atom and the perfluoroalkyl chain.
- ^{13}C NMR: The carbon spectrum will provide information on the two non-fluorinated carbon atoms and the carbons in the perfluoroalkyl chain, which will exhibit splitting due to C-F coupling.
- ^{19}F NMR: ^{19}F NMR is highly sensitive and has a wide chemical shift range, making it ideal for characterizing the perfluoroalkyl chain.[6] It will provide detailed information about the electronic environment of each unique fluorine atom in the molecule.
- Data Analysis: Analyze chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure. The use of 2D NMR techniques (e.g., COSY, HSQC, HMBC) can further aid in assigning complex spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

- Instrumentation: A standard FT-IR spectrometer.

- Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single plate.
- Data Acquisition: Record the spectrum typically in the range of 4000-400 cm^{-1} .
- Expected Absorptions: The spectrum is expected to show strong absorption bands characteristic of C-F stretching (typically in the 1300-1100 cm^{-1} region), as well as C-H and C-C stretching and bending vibrations. The C-I bond also has a characteristic absorption, though it may be weak and in the far-infrared region.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1H,1H,2H,2H-Perfluorohexyl iodide | 2043-55-2 [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. halopolymer.com [halopolymer.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: Characterization of 1H,1H,2H,2H-Perfluorohexyl Iodide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346582#1h-1h-2h-2h-perfluorohexyl-iodide-characterization-data>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com